molecular formula C5H8N2O2 B13519125 Methyl 3-amino-3-cyanopropanoate

Methyl 3-amino-3-cyanopropanoate

Cat. No.: B13519125
M. Wt: 128.13 g/mol
InChI Key: SXMQOUAWBSCRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-cyanopropanoate is an organic compound with the molecular formula C5H8N2O2. It is a derivative of propanoic acid and contains both an amino group and a cyano group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an amine under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic attack of the amine on the cyano group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyanopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of diamines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diamines.

Scientific Research Applications

Methyl 3-amino-3-cyanopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyanopropanoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyanopropanoate: This compound is similar in structure but lacks the amino group.

    Methyl 3-aminocrotonate: This compound contains an amino group but has a different carbon backbone.

Uniqueness

Methyl 3-amino-3-cyanopropanoate is unique due to the presence of both an amino group and a cyano group on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

methyl 3-amino-3-cyanopropanoate

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)2-4(7)3-6/h4H,2,7H2,1H3

InChI Key

SXMQOUAWBSCRFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.